![molecular formula C19H31NO3S2Si B12961757 (R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole core and a sulfonyl group attached to a butyl chain with a triethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Butyl Chain: The butyl chain with the triethylsilyl ether can be synthesized separately and then attached to the benzo[d]thiazole core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The triethylsilyl ether group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The benzo[d]thiazole core is a common motif in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The core structure without the sulfonyl and butyl groups.
Sulfonyl Benzo[d]thiazoles: Compounds with different substituents on the sulfonyl group.
Triethylsilyl Ethers: Compounds with the triethylsilyl ether group attached to different backbones.
Uniqueness
®-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole is unique due to the combination of its structural features. The presence of the triethylsilyl ether group provides stability and reactivity that is not seen in simpler benzo[d]thiazole derivatives. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H31NO3S2Si |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
[(3R)-4-(1,3-benzothiazol-2-ylsulfonyl)-2,3-dimethylbutan-2-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H31NO3S2Si/c1-7-26(8-2,9-3)23-19(5,6)15(4)14-25(21,22)18-20-16-12-10-11-13-17(16)24-18/h10-13,15H,7-9,14H2,1-6H3/t15-/m0/s1 |
InChI Key |
KTRVQMUIISMNHQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
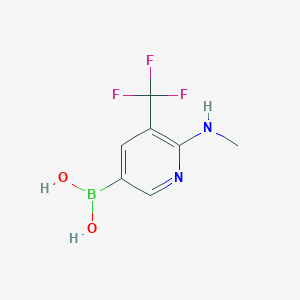
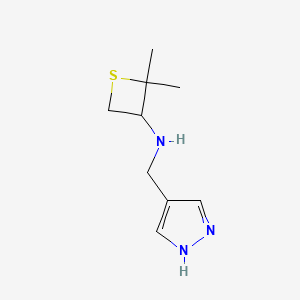
![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)


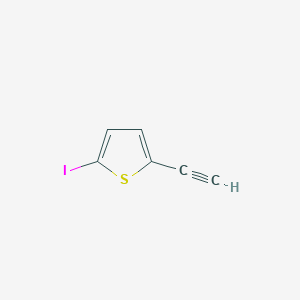
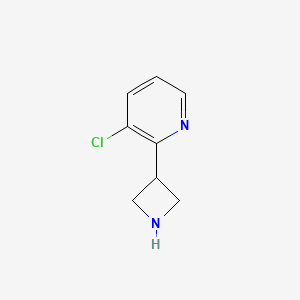
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
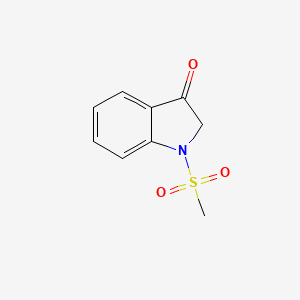
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
